molecular formula C11H14O2 B8689108 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-4-ol

3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-4-ol

Cat. No. B8689108
M. Wt: 178.23 g/mol
InChI Key: OQTWYVMOFUHMDU-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

Tris(1-methylethyl)[(3,3,7-trimethyl-2,3-dihydro-1-benzofuran-4-yl)oxy]silane (Intermediate 183, 3.6 g, 10.84 mmol) was dissolved in THF (36 mL) to obtain a dark yellow solution. TBAF (8.5 g, 32.5 mmol) was added and the reaction mixture was stirred overnight at room temperature. The solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous HCl, then aqueous NaHCO3 and finally brine. The organic solution was dried over Na2SO4 and evaporated to dryness and the residue was purified by flash chromatography on silica gel using cyclohexane to cyclohexane/ethyl acetate 95:5 as eluents affording the title compound (1.69 g) as colorless oil.
Name
Tris(1-methylethyl)[(3,3,7-trimethyl-2,3-dihydro-1-benzofuran-4-yl)oxy]silane
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Intermediate 183
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([Si](C(C)C)(C(C)C)[O:5][C:6]1[C:11]2[C:12]([CH3:16])([CH3:15])[CH2:13][O:14][C:10]=2[C:9]([CH3:17])=[CH:8][CH:7]=1)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[CH3:15][C:12]1([CH3:16])[C:11]2=[C:6]([OH:5])[CH:7]=[CH:8][C:9]([CH3:17])=[C:10]2[O:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Tris(1-methylethyl)[(3,3,7-trimethyl-2,3-dihydro-1-benzofuran-4-yl)oxy]silane
Quantity
3.6 g
Type
reactant
Smiles
CC(C)[Si](OC1=CC=C(C2=C1C(CO2)(C)C)C)(C(C)C)C(C)C
Name
Intermediate 183
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)[Si](OC1=CC=C(C2=C1C(CO2)(C)C)C)(C(C)C)C(C)C
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a dark yellow solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(COC=2C1=C(C=CC2C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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